Initial Discovery of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol: A Technical Overview
Initial Discovery of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide on the initial discovery, isolation, and structural elucidation of the natural product (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol . This polyacetylene was first identified from the leaves of Torricellia angulata var. intermedia (Harms) Hu, a plant used in traditional Chinese medicine. While the primary full-text publication detailing its initial discovery was not publicly available, this guide synthesizes information from various scientific sources to present a detailed account for research and drug development purposes.
Core Compound Information
| Property | Value |
| Compound Name | (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol |
| Synonym | (8S)-deca-2-trans-2,9-diene-4,6-diyn-1,8-diol |
| CAS Number | 931114-98-6[1][2][3] |
| Molecular Formula | C₁₀H₁₀O₂[1] |
| Molecular Weight | 162.19 g/mol [1][2] |
| Natural Source | Torricellia angulata var. intermedia (Harms) Hu[4] |
Experimental Protocols
The isolation and structural elucidation of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol involves a multi-step process, generalized from standard phytochemical workflows for polyacetylenes.
Extraction
A common method for extracting polyacetylenes from plant material involves solvent extraction. Based on related studies, the dried and powdered leaves of Torricellia angulata var. intermedia would be subjected to extraction with a polar solvent such as methanol (B129727) or a hydroalcoholic solution (e.g., 45% ethanol). This process is typically performed at room temperature over an extended period or under reflux to ensure the efficient extraction of a broad range of phytochemicals, including the target diol.
Chromatographic Separation and Purification
The crude extract, being a complex mixture of various plant metabolites, requires extensive chromatographic separation to isolate the target compound. A typical workflow is as follows:
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Initial Fractionation: The crude extract is often subjected to preliminary fractionation using techniques like liquid-liquid extraction or column chromatography over a macroporous resin (e.g., D101). This step helps to separate compounds based on their polarity.
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Silica (B1680970) Gel Column Chromatography: The fractions enriched with polyacetylenes are further purified using silica gel column chromatography. A gradient elution system with increasing solvent polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) is employed to separate the compounds.
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Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to obtain the compound in high purity, preparative HPLC is the method of choice. A reversed-phase column (e.g., C18) with a mobile phase, typically a mixture of methanol and water or acetonitrile (B52724) and water, is used.
Structure Elucidation
The definitive structure of the isolated compound is determined using a combination of spectroscopic techniques:
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and, consequently, the molecular formula of the compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are crucial for determining the carbon skeleton and the precise placement of functional groups. The stereochemistry of the double bond (E/Z) and the chiral center (R/S) is established through the analysis of coupling constants and potentially through advanced techniques like NOESY or by comparing the data with known compounds.
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Optical Rotation: The specific rotation is measured to determine the chirality of the molecule.
Data Presentation
Due to the limited public availability of the primary research article, the detailed spectroscopic data for (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol could not be obtained. However, the expected data types are presented below for illustrative purposes.
Table 1: Expected ¹H-NMR Spectroscopic Data
| Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| 1 | ~4.2 | d | ~5.0 |
| 2 | ~5.8 | dt | ~15.0, 5.0 |
| 3 | ~6.3 | d | ~15.0 |
| 8 | ~4.5 | m | - |
| 9 | ~5.9 | ddd | ~17.0, 10.5, 5.5 |
| 10a | ~5.2 | d | ~10.5 |
| 10b | ~5.4 | d | ~17.0 |
| OH-1 | variable | br s | - |
| OH-8 | variable | br s | - |
Table 2: Expected ¹³C-NMR Spectroscopic Data
| Position | Expected Chemical Shift (δ, ppm) |
| 1 | ~63 |
| 2 | ~130 |
| 3 | ~135 |
| 4 | ~75 |
| 5 | ~65 |
| 6 | ~68 |
| 7 | ~78 |
| 8 | ~65 |
| 9 | ~140 |
| 10 | ~115 |
Table 3: Mass Spectrometry and Optical Rotation Data
| Technique | Parameter | Observed Value |
| HRMS | [M+H]⁺ | Expected m/z consistent with C₁₀H₁₁O₂ |
| Optical Rotation | [α]D | Specific value indicating (S) configuration |
Mandatory Visualization
The following diagram illustrates the general workflow for the isolation and structural elucidation of (S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol from its natural source.
Caption: Workflow for Isolation and Characterization.
Concluding Remarks
(S,E)-Deca-2,9-diene-4,6-diyne-1,8-diol is a chiral polyacetylene isolated from Torricellia angulata var. intermedia. The general procedures for its extraction, purification, and structural determination follow established methodologies for natural product chemistry. Further research into the bioactivity of this compound could be of significant interest to the pharmaceutical and drug development industries, given the known cytotoxic and other pharmacological properties of related polyacetylenes. The lack of publicly available, detailed spectroscopic data from the primary literature underscores the need for continued research and data sharing within the scientific community.
